molecular formula C8H13N3O3 B15170099 N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide CAS No. 917919-47-2

N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide

Cat. No.: B15170099
CAS No.: 917919-47-2
M. Wt: 199.21 g/mol
InChI Key: HEVCSBHLBMGXQF-UHFFFAOYSA-N
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Description

N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by the presence of a dimethoxymethyl group and an acetamide group attached to the imidazole ring.

Preparation Methods

The synthesis of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the acetamide group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

917919-47-2

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

N-[5-(dimethoxymethyl)-1H-imidazol-2-yl]acetamide

InChI

InChI=1S/C8H13N3O3/c1-5(12)10-8-9-4-6(11-8)7(13-2)14-3/h4,7H,1-3H3,(H2,9,10,11,12)

InChI Key

HEVCSBHLBMGXQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(N1)C(OC)OC

Origin of Product

United States

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